tert-Butyl 6-fluorobenzofuran-2-carboxylate
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Overview
Description
tert-Butyl 6-fluorobenzofuran-2-carboxylate is an organic compound with the molecular formula C13H13FO3 and a molecular weight of 236.24 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a fluorine atom and a tert-butyl ester group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-fluorobenzofuran-2-carboxylate typically involves the reaction of 6-fluorobenzofuran-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-fluorobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
tert-Butyl 6-fluorobenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluorobenzofuran-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities and receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-chlorobenzofuran-2-carboxylate
- tert-Butyl 6-bromobenzofuran-2-carboxylate
- tert-Butyl 6-iodobenzofuran-2-carboxylate
Uniqueness
tert-Butyl 6-fluorobenzofuran-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H13FO3 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13FO3/c1-13(2,3)17-12(15)11-6-8-4-5-9(14)7-10(8)16-11/h4-7H,1-3H3 |
InChI Key |
SLHJTTQPIMEPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(O1)C=C(C=C2)F |
Origin of Product |
United States |
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